6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FPD, is an organic compound with a wide range of uses in scientific research. It is a small molecule that contains both a pyrimidine and a phenyl ring, and it has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Synthetic Routes and Structural Characterization
A study by Ashraf et al. (2019) detailed the synthesis and characterization of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques and computational methods to elucidate their structures and electronic properties. This work underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential electronic and photonic applications (Ashraf et al., 2019).
Antimicrobial Activity
Vlasov et al. (2022) synthesized thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones with demonstrated moderate antimicrobial activity against several bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Vlasov et al., 2022).
Herbicidal Activities
The synthesis of pyrimidine-2,4(1H,3H)-dione compounds and their evaluation as herbicides were reported by Huazheng (2013), showing that certain derivatives exhibit significant herbicidal activity, suggesting their utility in agricultural applications (Huazheng, 2013).
Optical and Nonlinear Optical Properties
Mohan et al. (2020) investigated pyrimidine-based bis-uracil derivatives for their optical and nonlinear optical properties, suggesting their potential use in optical device fabrication and drug discovery applications, demonstrating the broad applicability of pyrimidine derivatives in both material science and pharmaceutical development (Mohan et al., 2020).
Protoporphyrinogen Oxidase Inhibitors
Research by Wang et al. (2017) on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids identified potent protoporphyrinogen oxidase inhibitors, showcasing the potential of these derivatives in developing new herbicides with broad-spectrum weed control (Wang et al., 2017).
properties
IUPAC Name |
6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQQQAWVIMHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.